![molecular formula C17H16FN5O2S2 B11386481 N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386481.png)

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

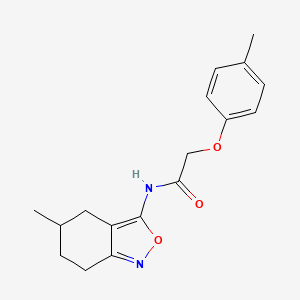

N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-Fluorphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen strukturellen Eigenschaften und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung weist eine Kombination aus einem Thiadiazolring, einer Fluorphenylgruppe und einer Pyridazincarboxamid-Einheit auf, die zu ihrer vielfältigen chemischen Reaktivität und biologischen Aktivität beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-Fluorphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Bildung des 1,3,4-Thiadiazolrings, der durch Cyclisierung geeigneter Thiosemicarbazid-Derivate unter sauren Bedingungen erreicht wird. Die Butylsulfanyl-Gruppe wird über nucleophile Substitutionsreaktionen eingeführt.

Der nächste Schritt beinhaltet die Synthese des Pyridazinrings, die häufig durch die Kondensation von Hydrazinderivaten mit Diketonen erreicht wird. Die Fluorphenylgruppe wird dann durch elektrophile aromatische Substitutionsreaktionen angehängt. Schließlich wird die Carboxamid-Gruppe durch Amidierungsreaktionen unter Verwendung geeigneter Carbonsäurederivate und Aminreagenzien eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für den großtechnischen Betrieb optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren, das Hochdurchsatzscreening von Katalysatoren und automatisierte Reaktionsüberwachungssysteme, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um Nebenprodukte zu minimieren und die Effizienz zu maximieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-Fluorphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der Thiadiazolring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Carbonylgruppe im Pyridazinring kann reduziert werden, um Alkohol-Derivate zu bilden.

Substitution: Die Fluorphenylgruppe kann nucleophile aromatische Substitutionsreaktionen eingehen, insbesondere unter basischen Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart von Basen wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K₂CO₃) verwendet werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohol-Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-Fluorphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht wegen seines Potenzials als antimikrobielles und antifungizides Mittel aufgrund seiner Fähigkeit, mikrobielle Zellmembranen zu stören.

Medizin: Erforscht wegen seines Potenzials als entzündungshemmendes und Antikrebsmittel, wobei sich Studien auf seine Fähigkeit konzentrieren, bestimmte Enzyme und Signalwege zu hemmen.

Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Nanoverbundwerkstoffe verwendet, da es einzigartige strukturelle Eigenschaften aufweist.

Wirkmechanismus

Der Wirkmechanismus von N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-Fluorphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und -wegen:

Molekulare Zielstrukturen: Es kann an Enzyme wie Kinasen und Proteasen binden und deren Aktivität hemmen und so zelluläre Prozesse beeinflussen.

Beteiligte Wege: Die Verbindung kann Signalwege wie den NF-κB-Weg modulieren, der an Entzündungen und Krebsentwicklung beteiligt ist. Es kann auch Apoptose in Krebszellen induzieren, indem es Caspasen und andere pro-apoptotische Proteine aktiviert.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways.

Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes such as kinases and proteases, inhibiting their activity and thereby affecting cellular processes.

Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression. It can also induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-Chlorphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid

- N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-Bromphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid

Einzigartigkeit

N-[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-Fluorphenyl)-4-oxo-1,4-dihydropyridazin-3-carboxamid ist einzigartig aufgrund des Vorhandenseins der Fluorphenylgruppe, die ihre Lipophilie und ihre Fähigkeit, Zellmembranen zu durchdringen, verbessert. Dieses Strukturmerkmal trägt auch zu ihrer höheren Bindungsaffinität für bestimmte molekulare Zielstrukturen im Vergleich zu ihren Chlorphenyl- und Bromphenyl-Analoga bei.

Eigenschaften

Molekularformel |

C17H16FN5O2S2 |

|---|---|

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C17H16FN5O2S2/c1-2-3-10-26-17-21-20-16(27-17)19-15(25)14-13(24)8-9-23(22-14)12-6-4-11(18)5-7-12/h4-9H,2-3,10H2,1H3,(H,19,20,25) |

InChI-Schlüssel |

MUEMGDMECJNEQF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-methoxyphenoxy)propyl]-2-(piperidin-1-ylmethyl)-1H-benzimidazole](/img/structure/B11386399.png)

![2-(4-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-5-(pentylsulfonyl)-1,3-oxazole](/img/structure/B11386400.png)

![1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386410.png)

![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11386415.png)

![3-(2-methylphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11386416.png)

![4-(5-amino-4-(6-methyl-1H-benzo[d]imidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11386422.png)

![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(4-chlorophenoxy)ethanone](/img/structure/B11386432.png)

![1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11386438.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(2-methylpropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11386459.png)

![5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11386464.png)

![2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11386465.png)

![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11386468.png)